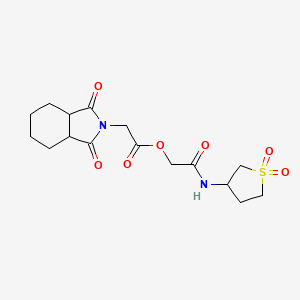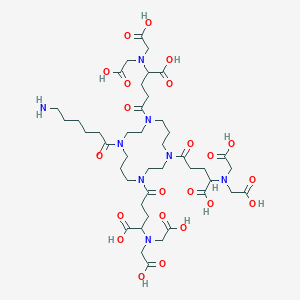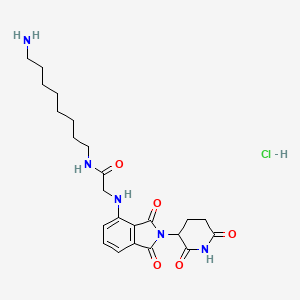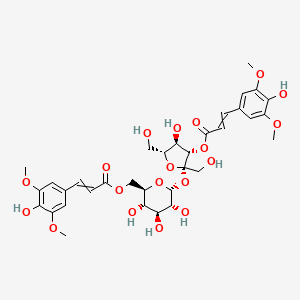
R-568 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-568 (hydrochloride) is a positive allosteric modulator and allosteric agonist of the human calcium-sensing receptor. It exhibits calcimimetic activity, which means it mimics the action of calcium on tissues, particularly the parathyroid gland. This compound is used to control uremic hyperparathyroidism and has shown potential in various vascular applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-568 (hydrochloride) involves several steps:
Preparation of ®-3-methoxy-alpha-methylbenzylamine: This is achieved from 3-methoxyacetophenone via the Leuckart reaction, which involves heating with ammonium formate at 180°C.
Reductive Alkylation: The chiral amine is then subjected to one-pot reductive alkylation with 3-(2-chlorophenyl)propionitrile. The nitrile is reduced using diisobutylaluminium hydride at -78°C to form an intermediate imine complex.
Alternative Procedure: Another method involves the alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to form arylpropionic acid.
Industrial Production Methods
The industrial production of R-568 (hydrochloride) typically follows the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
R-568 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to its amine form using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and diisobutylaluminium hydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound .
Scientific Research Applications
R-568 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study allosteric modulation and receptor activation.
Biology: The compound is used to investigate calcium-sensing receptor functions and related signaling pathways.
Medicine: R-568 (hydrochloride) is explored for its potential in treating conditions like hyperparathyroidism and vascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
R-568 (hydrochloride) exerts its effects by activating the calcium-sensing receptor. It increases the receptor’s affinity for calcium, leading to enhanced receptor activation. This activation modulates various signaling pathways, including the release of nitric oxide in endothelial cells and the regulation of parathyroid hormone secretion .
Comparison with Similar Compounds
Similar Compounds
Cinacalcet hydrochloride: Another calcimimetic that modulates the calcium-sensing receptor.
NPS2143 hydrochloride: A negative allosteric modulator of the calcium-sensing receptor.
Calhex 231 hydrochloride: A selective antagonist of the calcium-sensing receptor
Uniqueness
R-568 (hydrochloride) is unique due to its high potency and selectivity as a positive allosteric modulator of the calcium-sensing receptor. It has shown significant efficacy in both in vitro and in vivo studies, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H23Cl2NO |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H |
InChI Key |
YJXUXANREVNZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)


![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)




![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)



